Artanomaloide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

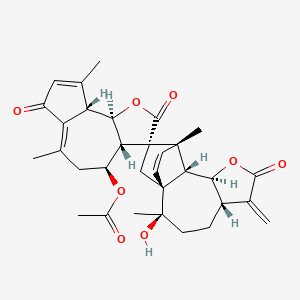

Artanomaloide is a natural product with the molecular formula C32H36O8 and a molecular weight of 548.63 g/mol . It is a solid compound that appears as white crystals or powder and is known for its stability and solubility in various organic solvents . This compound is primarily used in research related to life sciences .

Preparation Methods

Artanomaloide can be synthesized through various methods. One common synthetic route involves the esterification reaction. The process typically starts with the reaction of 2,3-dichloropropionic anhydride with the corresponding alcohol to produce the esterified product. This product is then reacted with sodium peroxide under alkaline conditions to yield this compound . Industrial production methods often involve similar steps but are optimized for larger-scale production.

Chemical Reactions Analysis

Artanomaloide undergoes several types of chemical reactions, including esterification, etherification, and condensation reactions. It is commonly used as a catalyst in organic synthesis due to its excellent catalytic properties and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used. For example, in esterification reactions, the major products are esters, while in etherification reactions, ethers are formed.

Scientific Research Applications

Artanomaloide has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its inhibitory activity against interleukin-6 (IL-6) production in TNF-α stimulated MG-63 cells . This makes it a potential candidate for anti-inflammatory research. In medicine, this compound’s properties are being explored for potential therapeutic applications, particularly in the treatment of inflammatory diseases . Additionally, it has industrial applications as a catalyst in organic synthesis .

Mechanism of Action

The mechanism of action of Artanomaloide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of interleukin-6 (IL-6) in TNF-α stimulated cells . This inhibition is likely due to its ability to interfere with the signaling pathways that regulate IL-6 production. The exact molecular targets and pathways involved are still under investigation, but its anti-inflammatory properties make it a compound of interest for further research.

Comparison with Similar Compounds

Artanomaloide is similar to several other compounds isolated from the aerial parts of Artemisia selengensis. These include canin, eupatilin, quercetin-3-O-β-D-glucoside-7-O-α-L-rhamnoside, 1,3-di-O-caffeoylquinic acid, isoquercitrin, pinoresinol-4-O-β-D-glucoside, scopolin, and isofraxidin-7-O-β-D-glucopyranoside . Among these, canin and this compound have shown potent inhibitory activity against IL-6 production . The uniqueness of this compound lies in its specific structure and the particular pathways it affects, making it a valuable compound for targeted research.

Biological Activity

Artanomaloide, a compound derived from the genus Artemisia, has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is classified as a guaianolide-type sesquiterpenoid. Compounds in this category are known for their various pharmacological properties, including anti-inflammatory, antitumor, and immunosuppressive effects. The structural complexity of guaianolides contributes to their multifaceted biological activities.

Biological Activities

1. Antitumor Activity

This compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain dimers derived from Artemisia species, including this compound, demonstrate potent activity against hepatoma cell lines such as HepG2, SMMC-7721, and Huh7. The IC50 values for these compounds often fall within the low micromolar range, indicating strong potential as antitumor agents.

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| This compound A | HepG2 | 4.4 |

| This compound B | SMMC-7721 | 4.6 |

| This compound C | Huh7 | 5.6 |

2. Mechanism of Action

The mechanism by which this compound exerts its antitumor effects includes the induction of apoptosis and cell cycle arrest. Specifically, it has been observed to induce G2/M phase arrest in HepG2 cells and down-regulate anti-apoptotic proteins such as BCL-2 while up-regulating cleaved PARP-1, a marker of apoptosis .

3. Immunosuppressive Properties

In addition to its antitumor effects, this compound has demonstrated immunosuppressive activity. Extracts from Artemisia argyi, which contain guaianolides including this compound, have been shown to inhibit T cell proliferation in vitro without causing cytotoxicity. This effect is mediated through modulation of T cell signaling pathways involving NFAT and NF-κB .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study focused on the cytotoxic effects of this compound on various human cancer cell lines revealed that it significantly inhibited cell proliferation in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound led to increased early and late apoptotic cells compared to control groups.

Case Study 2: Immunomodulatory Effects

Another investigation examined the immunomodulatory effects of extracts containing this compound on human primary T lymphocytes. The results indicated that treatment with these extracts resulted in a substantial reduction in IL-2 production and T cell activation markers, suggesting potential therapeutic applications in autoimmune diseases or organ transplantation .

Properties

Molecular Formula |

C32H36O8 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

[(1'S,2'R,3R,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate |

InChI |

InChI=1S/C32H36O8/c1-14-11-19(34)21-15(2)12-20(38-17(4)33)23-25(22(14)21)40-28(36)32(23)13-31-10-9-29(32,5)26(31)24-18(7-8-30(31,6)37)16(3)27(35)39-24/h9-11,18,20,22-26,37H,3,7-8,12-13H2,1-2,4-6H3/t18-,20-,22-,23+,24-,25+,26-,29-,30+,31+,32-/m0/s1 |

InChI Key |

QRRHSLGZWSABSR-XTIPOATKSA-N |

Isomeric SMILES |

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C)[C@@]4(C[C@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |

Canonical SMILES |

CC1=C2C(C3C(C(C1)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.